Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate
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Description
Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate, also known as A-196, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-196 belongs to the family of carbamate compounds that are known for their diverse biological activities.
Scientific Research Applications
Chemical Probe Synthesis
This compound, also known as A-196, is a trifunctional building block that is particularly useful in chemical probe synthesis. It contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle. When attached to a ligand or pharmacophore through its amine linker, it allows for UV light-induced covalent modification of a biological target .
Click Chemistry
Due to the presence of an alkyne group, Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate is suitable for click chemistry applications. This reaction type is widely used in bioconjugation, material science, and drug discovery due to its high specificity and efficiency .
Pharmacophore Modification
The compound can be used to modify pharmacophores, which are parts of a molecular structure that are responsible for a drug’s biological activity. By attaching this compound to a pharmacophore, researchers can study the changes in biological activity and develop more effective drugs .
Biological Target Identification
The benzophenone group in the compound can be activated by UV light to form a covalent bond with a biological target. This feature is used in target identification and validation studies, where the compound is used to label and isolate proteins or other biomolecules .
Material Science
In material science, the compound’s reactive groups can be utilized to create new polymers or modify the surface properties of materials. This has implications for developing advanced materials with specific characteristics .
Drug Discovery
Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate can be used in the early stages of drug discovery to build libraries of compounds. Its versatile chemical structure allows it to be a starting point for synthesizing a wide range of potential drug candidates .
properties
IUPAC Name |
ethyl N-[4-(2-methoxyphenoxy)but-2-ynyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-18-14(16)15-10-6-7-11-19-13-9-5-4-8-12(13)17-2/h4-5,8-9H,3,10-11H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCOMNTXRBCMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCOC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate |
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